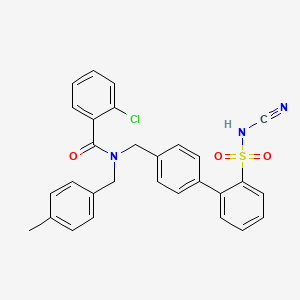
S0859
Descripción general
Descripción
Tiene la fórmula química C29H24ClN3O3S y se utiliza principalmente en la investigación científica para estudiar el papel del cotransporte de sodio-bicarbonato en diversos procesos fisiológicos . Este compuesto es particularmente significativo en la investigación cardíaca debido a su capacidad para influir en la regulación del pH intracelular .
Aplicaciones Científicas De Investigación
S0859 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar los mecanismos del cotransporte de sodio-bicarbonato y su papel en la regulación del pH intracelular . En biología, this compound se utiliza para investigar los efectos de la inhibición del cotransporte de sodio-bicarbonato en procesos celulares como la proliferación celular y la apoptosis . En medicina, this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la regulación anormal del pH, como la enfermedad cardíaca isquémica . Además, this compound se utiliza en la investigación industrial para desarrollar nuevos fármacos y agentes terapéuticos que se dirijan al cotransporte de sodio-bicarbonato .
Mecanismo De Acción
S0859 ejerce sus efectos inhibiendo el mecanismo de cotransporte de sodio-bicarbonato en las células . Esta inhibición conduce a una disminución del pH intracelular, lo que puede afectar varios procesos celulares, incluida la contracción y la señalización celular . Los objetivos moleculares de this compound incluyen los cotransportadores de sodio-bicarbonato ubicados en la membrana celular . Al unirse a estos transportadores, this compound evita el transporte de iones sodio y bicarbonato hacia la célula, interrumpiendo así la regulación normal del pH .
Métodos De Preparación
La ruta sintética generalmente incluye la formación de la parte N-cianosulfonamida y la posterior unión del grupo inhibidor del cotransporte de sodio-bicarbonato . Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
S0859 sufre varias reacciones químicas, incluidas reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, ácidos y bases . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, en presencia de ácidos fuertes, this compound puede sufrir hidrólisis para formar su derivado sulfonamida correspondiente .
Comparación Con Compuestos Similares
S0859 es único en su alta afinidad y selectividad por los cotransportadores de sodio-bicarbonato . Compuestos similares incluyen otros inhibidores del cotransporte de sodio-bicarbonato, como la acetazolamida y el cariporide . this compound se distingue por su estructura química específica y su capacidad para inhibir reversiblemente el cotransporte de sodio-bicarbonato sin afectar otros mecanismos de transporte iónico . Esto hace que this compound sea una herramienta valiosa para estudiar el papel del cotransporte de sodio-bicarbonato en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDBPOSLOROLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742624 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019331-10-2 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S0859 interact with its target, the sodium bicarbonate cotransporter (NBC)?
A1: this compound directly binds to NBCs, specifically NBCe1 and NBCn1, inhibiting their ability to transport sodium and bicarbonate ions across cell membranes. [, , ]
Q2: What are the downstream effects of this compound-mediated NBC inhibition?
A2: Inhibiting NBCs with this compound disrupts cellular pH regulation, leading to intracellular acidification. [, ] This acidification has been shown to influence various cellular processes, including cell proliferation, viability, and apoptosis. [, , ]
Q3: Can you elaborate on the effect of this compound on KCC2 phosphorylation?
A4: In HEK cells expressing KCC2, this compound prevented KCC2 activation induced by staurosporine and 4-aminopyridine. [] Interestingly, this compound had differing effects on KCC2 phosphorylation at different developmental stages in hippocampal neurons. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H24ClN3O3S, and its molecular weight is 529.05 g/mol.
Q5: How does modifying the structure of this compound affect its inhibitory activity on NBCs?
A6: Research suggests that the N-cyanosulfonamide moiety in this compound is crucial for its NBC inhibitory activity. Replacing this moiety with N-cyano sulfimidoyl or N-cyano sulfoximidoyl groups led to a loss of inhibitory action against NBCs in cancer cells. []
Q6: What is known about the stability of this compound under various conditions?
A7: this compound exhibits strong binding to plasma components, potentially affecting its efficacy in in vivo settings. [] Further research is needed to determine its stability profile under different conditions.
Q7: What is the bioavailability of this compound?
A8: While specific bioavailability data is limited, the strong binding of this compound to plasma components suggests potential challenges in achieving sufficient drug exposure in vivo. []
Q8: In which models has this compound demonstrated efficacy in inhibiting NBCs?
A9: this compound has effectively inhibited NBC activity in various cellular models, including human and murine cancer cell lines, [] primary mouse hippocampal neurons, [] HEK cells, [] and human neutrophils. []
Q9: What are the implications of this compound's strong plasma binding for its therapeutic potential?
A11: The strong plasma binding of this compound presents challenges for its development as a therapeutic agent. It could lead to reduced drug concentration at the target site and necessitate higher doses, potentially increasing the risk of off-target effects or toxicity. []
Q10: Are there any ongoing clinical trials investigating the therapeutic potential of this compound?
A10: Currently, there are no publicly available data indicating ongoing clinical trials involving this compound.
Q11: What is the safety profile of this compound?
A13: While limited data is available on the comprehensive toxicity profile of this compound, some studies suggest potential adverse effects. For example, in a study using human-derived astrocytes, this compound exacerbated cell death induced by an ischemic solution, highlighting the need for careful consideration of its potential toxicity. []
Q12: What tools and resources are available for researchers interested in studying this compound and NBCs?
A14: Researchers can utilize various techniques, including electrophysiology (patch-clamp), fluorescence imaging (e.g., with BCECF, pHrodo Red AM), molecular biology (e.g., qPCR, Western blotting, siRNA knockdown), and animal models. Resources like genetically modified mice (e.g., Slc4a4fl/fl, NBCe1 knockout mice) are also valuable tools for studying NBC function. [, , , ]
Q13: What were the key discoveries that led to the identification and development of this compound as an NBC inhibitor?
A15: The identification of NBCs as key players in pH regulation and their implication in various diseases spurred the search for selective inhibitors. While the precise development pathway of this compound remains unclear, its discovery marked a significant step forward in understanding NBC function and exploring its therapeutic potential. [, ]
Q14: Which research fields benefit from the study of this compound and NBCs?
A14: Research on this compound and NBCs spans various disciplines, including:
- Oncology: Investigating the role of NBCs in tumor hypoxia, growth, and therapeutic resistance. [, ]
- Neuroscience: Understanding the contribution of NBCs to neuronal pH regulation, synaptic transmission, and neurological disorders. []
- Cardiology: Exploring the involvement of NBCs in cardiac function, arrhythmias, and ischemia-reperfusion injury. [, , ]
- Immunology: Examining the role of NBCs in immune cell function and inflammation. []
- Stem Cell Biology: Studying the importance of NBCs in stem cell proliferation, differentiation, and therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


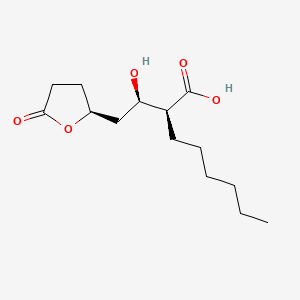
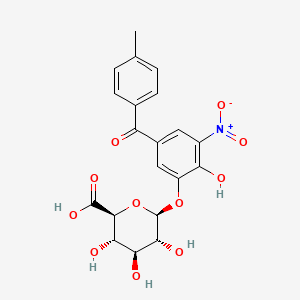
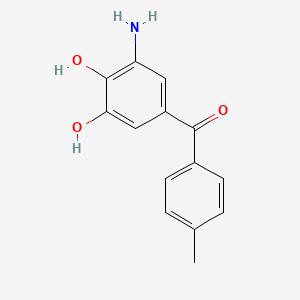
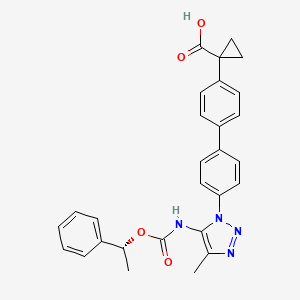
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)
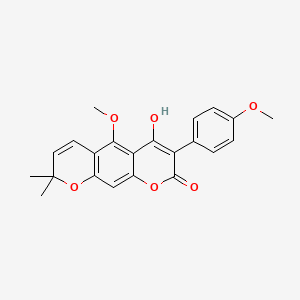
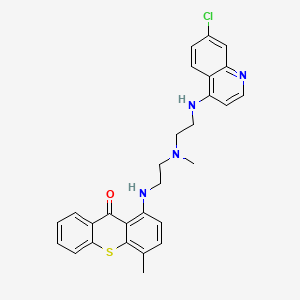

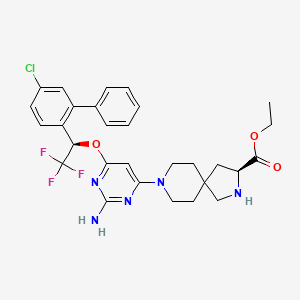
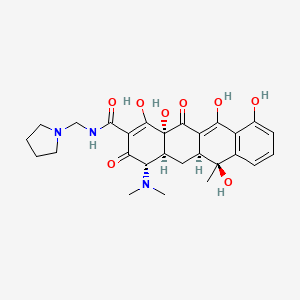
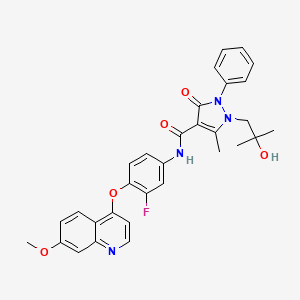
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
